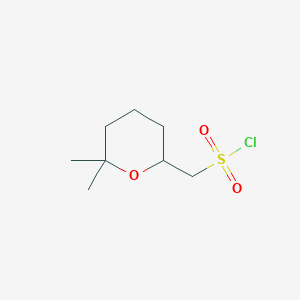

(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(6,6-dimethyloxan-2-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3S/c1-8(2)5-3-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVQXXNDTJPXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethyloxan-2-yl)methanesulfonyl chloride generally involves the reaction of the corresponding alcohol with thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl) . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but with optimized conditions for higher yield and purity . The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the reactive sulfonyl chloride group . It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Synthesis

(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride is primarily utilized as a reagent in the synthesis of pharmaceuticals. It acts as a sulfonylating agent, which is crucial for introducing sulfonyl groups into various organic molecules. This property is particularly valuable in the development of drugs targeting specific biological pathways.

Case Study :

In a study involving small molecule inhibitors of KRAS proteins, this compound was employed to synthesize compounds that inhibit mutant forms of KRAS, which are implicated in various cancers. The successful incorporation of this compound facilitated the development of potential therapeutic agents against these mutations .

Agrochemical Development

The compound is also significant in agrochemical formulations, where it serves as an intermediate in the synthesis of herbicides and pesticides. Its ability to modify biological activity makes it a valuable component in designing effective agrochemicals.

Data Table: Agrochemical Applications

| Product Name | Active Ingredient | Application Type | Role of this compound |

|---|---|---|---|

| Herbicide A | Active Compound 1 | Weed Control | Sulfonylation agent for enhancing efficacy |

| Pesticide B | Active Compound 2 | Pest Management | Intermediate for developing novel pest control agents |

Chemical Synthesis and Catalysis

In addition to its applications in pharmaceuticals and agrochemicals, this compound is used in various chemical reactions as a catalyst or stabilizer. Its ability to facilitate nucleophilic substitutions makes it useful in synthetic organic chemistry.

Example Reaction :

The activation of hydroxyl groups towards nucleophilic substitution can be achieved through reactions involving this compound, showcasing its utility in synthesizing complex organic molecules .

Safety and Handling Considerations

Due to its corrosive nature and potential health hazards upon exposure, handling this compound requires strict safety protocols. It is essential to use appropriate personal protective equipment (PPE) and ensure proper ventilation when working with this compound.

Mechanism of Action

The mechanism of action of (6,6-Dimethyloxan-2-yl)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles . This results in the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used . The molecular targets and pathways involved are primarily related to the reactivity of the sulfonyl chloride group .

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of sulfonyl chlorides depend on their substituents. Below is a comparative analysis of (6,6-Dimethyloxan-2-yl)methanesulfonyl chloride with key analogues:

Reactivity and Stability Insights

- Methanesulfonyl Chloride : As a simple alkyl sulfonyl chloride, it reacts violently with water, alcohols, and amines. Its small size facilitates rapid hydrolysis in 2.5 M NaOH at room temperature .

- Aromatic Sulfonyl Chlorides (e.g., Benzenesulfonyl Chloride) : The electron-withdrawing aryl group stabilizes the sulfonyl chloride, reducing reactivity. Hydrolysis requires prolonged stirring or reflux in NaOH .

- This compound : The bulky dimethyloxane ring likely introduces steric hindrance, slowing nucleophilic attacks compared to methanesulfonyl chloride. However, its aliphatic nature may render it more reactive than aromatic analogues. Safety risks (explosivity, flammability) surpass those of simpler sulfonyl chlorides due to its complex structure .

- Fluorinated Analogues : The difluoro-azepan derivative () contains electronegative fluorine atoms and a ketone group, which may enhance stability and alter solubility compared to the dimethyloxane variant.

Biological Activity

(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₁ClO₃S

- Molecular Weight : 218.70 g/mol

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, particularly thiol groups. This interaction can alter the function of target proteins, leading to various biological effects:

- Antimicrobial Activity : The compound has been shown to exhibit antimicrobial properties by disrupting bacterial cell wall synthesis.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4 | 8 |

| Escherichia coli | 8 | 16 |

| Pseudomonas aeruginosa | 16 | 32 |

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against MRSA strains. The compound was found to reduce bacterial load significantly in murine models compared to control treatments .

- Cytotoxicity Assessment : Cytotoxicity assays performed on RAW 264.7 cells indicated that at concentrations up to 4 µg/mL, the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development .

Synthesis and Evaluation

The synthesis of this compound involves the reaction of methanesulfonyl chloride with appropriate alkyl groups under controlled conditions. Various synthetic routes have been explored to optimize yield and purity .

Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to the active sites of target proteins involved in bacterial resistance mechanisms. The binding free energy calculations indicate a strong affinity for ribosomal sites critical for protein synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.